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Compound of Interest

Compound Name: BRD-6929

cat. No.: B10754740

An In-depth Technical Guide to BRD-6929: A Selective HDAC1/2 Inhibitor

BRD-6929 is a potent, selective, and brain-penetrant small molecule inhibitor of Class | histone
deacetylases (HDACSs), specifically targeting HDAC1 and HDAC?2. Its ability to modulate
chromatin structure and gene expression has made it a valuable tool in neuroscience research,
particularly in studies related to mood disorders and cognitive enhancement. This document
provides a comprehensive overview of its chemical properties, biological activity, and the
experimental methodologies used for its characterization.

Chemical Structure and Properties

BRD-6929, also known as JQ12, is a benzamide derivative.[1] The key chemical identifiers and
properties are summarized below.
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Property Value Reference
4-(acetylamino)-N-[2-amino-5-
IUPAC Name
(2-thienyl)phenyl]-benzamide
Synonyms JQ12, Cmpd60, Merck60 [1][2]
CAS Number 849234-64-6 [11[3114]
Molecular Formula C19H17N302S [3114]
Molecular Weight 351.42 g/mol [3][4]
CC(=0O)NC1=CC=C(C=C1)C(=
SMILES O)NC2=C(N)C=C(C=C2)C3=C [1][3]
C=CS3
ABZSPJVXTTUFAA-
INChl Key [11[3]
UHFFFAOYSA-N
Appearance Solid powder [3]
Purity >98% [11[3]
- Soluble in DMSO (e.g., 5
Solubility [315]
mg/mL or 17 mg/mL)
Store at -20°C for long-term
Storage [11[3]

stability (= 4 years)

Biological Activity and Mechanism of Action

BRD-6929 functions by inhibiting the enzymatic activity of histone deacetylases. HDACs are a

class of enzymes that remove acetyl groups from lysine residues on histones, leading to

chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, BRD-

6929 promotes histone hyperacetylation, resulting in a more open chromatin state and altered

gene expression.[6]

In Vitro Activity

BRD-6929 demonstrates high potency and selectivity for HDAC1 and HDAC?2 over other HDAC
isoforms.[7][3][8] The substitution of a thiophene group is a key structural feature contributing to
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its HDAC1/2 selectivity.[6]

Parameter HDAC1 HDAC2 HDAC3 HDAC4-9 Reference
ICs0 (NM) 1 8 458 >30,000 [71131I8]
ICs0 (UM) 0.04 0.1 >20 - [5]

Ki (nM) <0.2 15 270 - [3][8]
Residence

Time (T1/2 >2400 >4800 1200 - [71I3]

min)

In cellular assays, BRD-6929 treatment leads to a dose-dependent increase in the acetylation
of histone H4 at lysine 12 (H4K12ac) in cultured neurons, with an ECso of 7.2 uM.[7][3][8] It
also significantly increases the acetylation of histone H2B in primary neuronal cultures.[7][8]
Furthermore, it has been shown to inhibit the proliferation of the HCT116 human colon cancer
cell line (ICso = 4 uM) while showing no effect on non-cancerous human mammary epithelial
cells (HMECSs) at concentrations up to 50 pM.[1][5]

In Vivo Pharmacokinetics and Activity

BRD-6929 is brain-penetrant, a critical feature for its use in studying central nervous system
disorders.[7][3][8]

Tissue Cmax (UM) Tal2 (hours) AUC (pM/L*hr)  Reference
Plasma 17.7 7.2 25.6 [71[31[8]
Brain 0.83 6.4 3.9 [71131[8]

Pharmacokinetic
parameters were
determined in
mice following a
single 45 mg/kg
intraperitoneal
injection.[7][3][8]
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In vivo, administration of BRD-6929 (45 mg/kg, i.p. for 10 days) in mice results in a 1.5- to 2.0-
fold increase in histone acetylation in various brain regions, including the cortex, ventral
striatum, and hippocampus.[7][3][8] Western blot analysis confirmed significant increases in the
acetylation of histones H2B, H3K9, and H4K12.[3][8]

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by BRD-6929 is the regulation of gene transcription

through chromatin modification.

Cell Nucleus

Histones Acetylated Histones Altered Gene
(Lysine Residues) (Open Chromatin) Expression

BRD-6929

Click to download full resolution via product page
Caption: Mechanism of BRD-6929 action in the cell nucleus.

The evaluation of BRD-6929's activity typically follows a multi-step workflow, from initial in vitro

screening to in vivo validation.
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Caption: Standard experimental workflow for evaluating HDAC inhibitors.

Experimental Protocols
In Vitro HDAC Inhibition Assay

This protocol outlines the determination of ICso values for BRD-6929 against recombinant
human HDAC enzymes.
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e Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, HDAC2,
HDACS3, etc.) and their corresponding class-specific fluorogenic substrates are used.

e Compound Dilution: Prepare a serial dilution of BRD-6929 in DMSO.

o Assay Reaction:

[¢]

In a 96-well plate, combine the HDAC enzyme, the assay buffer, and the diluted BRD-
6929 or vehicle control (DMSO).

[¢]

To control for slow-binding inhibitors like BRD-6929, pre-incubate the enzyme and inhibitor
mixture. For HDAC1-3, a pre-incubation time of 180 minutes is suggested.[7][3]

[¢]

Initiate the reaction by adding the fluorogenic substrate.

o

Incubate the plate at 37°C.

» Signal Development: Stop the enzymatic reaction by adding a developer solution (e.g.,
Trichostatin A and trypsin). The developer cleaves the deacetylated substrate, releasing a
fluorescent signal.

o Data Acquisition: Measure fluorescence using a plate reader.

o Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Calculate I1Cso
values using a non-linear regression curve fit.

Western Blot for Histone Acetylation in Mouse Brain

This protocol details the measurement of histone acetylation levels in brain tissue from mice
treated with BRD-6929.

e Animal Dosing: Adult male C57BL/6J mice are administered BRD-6929 (e.g., 45 mg/kg) or
vehicle via intraperitoneal injection daily for a specified period (e.g., 10 days).[3][8]

» Tissue Collection: Following the final dose, mice are euthanized, and brain regions of interest
(cortex, hippocampus, etc.) are rapidly dissected and flash-frozen.

o Histone Extraction:
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o Homogenize the brain tissue in a lysis buffer containing protease and HDAC inhibitors.
o Isolate nuclei through centrifugation.

o Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N
H2S0a4).

e Protein Quantification: Determine the protein concentration of the histone extracts using a
standard method (e.g., BCA assay).

e SDS-PAGE and Immunoblotting:

o

Separate equal amounts of histone proteins on a polyacrylamide gel via SDS-PAGE.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-
acetyl-H2B, anti-acetyl-H3K?9, anti-acetyl-H4K12) and a loading control (e.g., total Histone
H3).

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody.

o Detection and Analysis:
o Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
o Visualize the protein bands using a chemiluminescence imaging system.

o Quantify band intensities using densitometry software. Normalize the signal of acetylated
histones to the total histone loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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